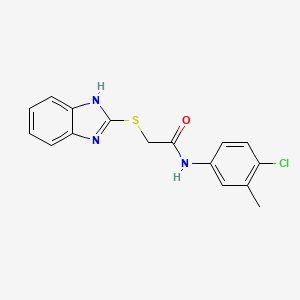
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide, also known as L-745,870, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. It has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide exerts its pharmacological effects by selectively blocking dopamine D4 receptors, which are predominantly expressed in the prefrontal cortex and limbic system. This leads to the modulation of dopaminergic neurotransmission, which is involved in the regulation of various cognitive and emotional processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide has been shown to modulate the activity of dopaminergic neurons in various brain regions, leading to the regulation of various cognitive and emotional processes. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide is its selectivity for dopamine D4 receptors, which allows for the study of the specific role of these receptors in various neurological disorders. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide. One potential direction is the investigation of its potential therapeutic applications in other neurological disorders such as depression and anxiety. Another potential direction is the development of more selective dopamine D4 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Furthermore, the study of the interaction between N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide and other neurotransmitter systems may provide insights into the complex regulation of cognitive and emotional processes in the brain.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-(4-methyl-1-piperazinyl)propanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively block dopamine D4 receptors, which are involved in the regulation of behavior, cognition, and emotion.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19-9-11-20(12-10-19)8-7-17(21)18-16-6-5-14-3-2-4-15(14)13-16/h5-6,13H,2-4,7-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNIYGJXBYSUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)


![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)






